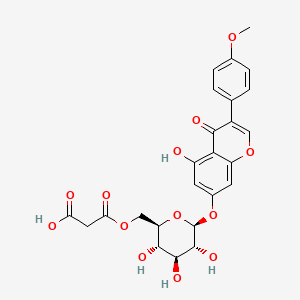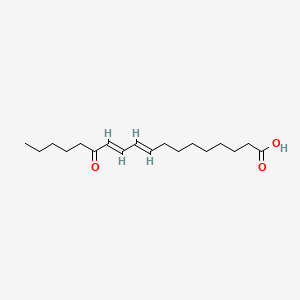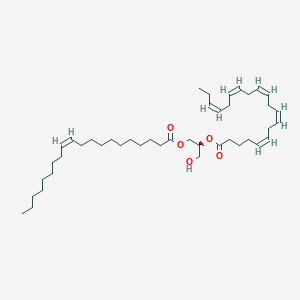
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(20:1/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylcholine biosynthesis PC(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/24:1(15Z)) pathway.
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.
科学的研究の応用
1. Nuclear Material Analysis
Delayed gamma-ray spectroscopy, a nondestructive assay technique, can determine the composition of nuclear material samples. High-radioactivity nuclear material requires shielding to reduce detector count rates, impacting gamma rays from short-lived fission products. A compact interrogation system is developed for moderating neutrons to induce more fission events in fissile nuclides, optimizing practical safeguards capabilities (Rodriguez et al., 2019).
2. Electric Power Generation
Distributed generation (DG) represents a shift in electric power generation trends, using dispersed generators from kW to MW at load sites, contrasting traditional centralized generation units. This paper discusses the definitions, constraints, and operational benefits of DGs, providing a comprehensive survey of this transformative approach (El-Khattam & Salama, 2004).
3. Optimal Placement in Distributed Power Systems
Genetic Algorithm optimizes the placement of Distributed Generators in distributed power systems, addressing the need for efficient methods and technologies in complex calculations. This research highlights the benefits of installing DGs and the complexity involved in determining their size and placement (Vivek, Akanksha, & Mahapatra Sandeep, 2011).
4. All-Dielectric Metasurface Applications
Dammann gratings (DGs) used in laser beam splitting and optical coupling benefit from nanograting encoding technology. This research examines an all-dielectric metasurface DG that produces a 5×5 diffraction spot array, demonstrating high efficiency and wide waveband performance (Zheng, Yang, Wang, & Lan, 2022).
5. Biomedical Research Applications
Scientific workflows in biomedical research, particularly in drug discovery, often involve molecular docking simulations. This study presents a system for reducing the make span of scientific workflows in a Desktop Grid (DG) environment, dynamically augmented with Cloud resources (Reynolds et al., 2011).
6. Hydration-Dependent Conformation Studies
Infrared spectroscopy is used to investigate the hydration-dependent conformation of the (dG)20.(dG)20(dC)20 oligonucleotide triplex. This research provides insights into the effects of hydration on a (dG).(dG)-(dC) oligonucleotide triplex and its implications in the study of nucleic acids (White & Powell, 1995).
特性
製品名 |
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |
|---|---|
分子式 |
C43H72O5 |
分子量 |
669 g/mol |
IUPAC名 |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,24,26,30,32,41,44H,3-5,7,9-11,13,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChIキー |
KXSTZGDSFQAWPR-KFALEISNSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1242688.png)
![2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1242690.png)

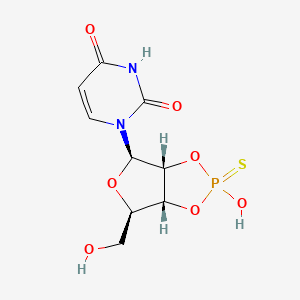
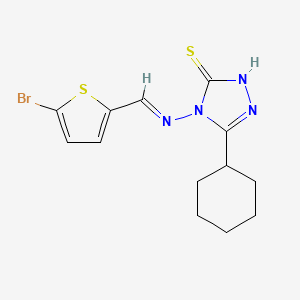
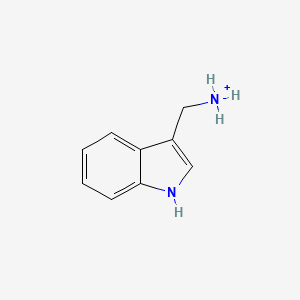
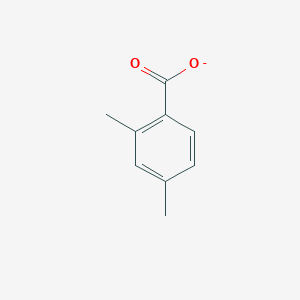
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)



